Ethyl 6-(isobutylamino)hexanoate
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Overview
Description
Ethyl 6-(isobutylamino)hexanoate is an organic compound belonging to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavorings. This particular compound is notable for its unique structure, which includes an ethyl ester group and an isobutylamino group attached to a hexanoate backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 6-(isobutylamino)hexanoate can be synthesized through a multi-step process involving the esterification of hexanoic acid with ethanol, followed by the introduction of the isobutylamino group. The esterification reaction typically requires an acid catalyst such as sulfuric acid or para-toluenesulfonic acid and is conducted under reflux conditions to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of biocatalysts such as lipases to facilitate the esterification process. This method is preferred due to its higher efficiency and lower energy consumption compared to traditional chemical catalysts. The reaction conditions are optimized using techniques such as response surface methodology to achieve maximum yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-(isobutylamino)hexanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Hexanoic acid derivatives.
Reduction: Hexanol derivatives.
Substitution: Various substituted amines and esters.
Scientific Research Applications
Ethyl 6-(isobutylamino)hexanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavorings, and other specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 6-(isobutylamino)hexanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active amino component, which then interacts with biological pathways to exert its effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 6-(isobutylamino)hexanoate can be compared to other esters and amines:
Ethyl acetate: A simpler ester with a similar ethyl group but lacking the amino functionality.
Isobutylamine: An amine with a similar isobutyl group but lacking the ester functionality.
Hexanoic acid: The parent carboxylic acid from which the ester is derived.
The uniqueness of this compound lies in its combined ester and amino functionalities, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 6-(2-methylpropylamino)hexanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25NO2/c1-4-15-12(14)8-6-5-7-9-13-10-11(2)3/h11,13H,4-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMZACPHYLDFDOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCNCC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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